molecular formula C10H12N4S B13679797 1-(4-Propylphenyl)-1H-tetrazole-5-thiol

1-(4-Propylphenyl)-1H-tetrazole-5-thiol

Cat. No.: B13679797
M. Wt: 220.30 g/mol
InChI Key: ZBXICRNUKNWKNL-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a propyl group attached to the phenyl ring and a thiol group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-(4-Propylphenyl)-1H-tetrazole-5-thiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration of 4-propylbenzene:

    Reduction of the nitro group: The nitro group is reduced to an amine group.

    Formation of the tetrazole ring: The amine group undergoes a cyclization reaction with sodium azide to form the tetrazole ring.

    Introduction of the thiol group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-Propylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include disulfides, reduced tetrazoles, and various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Propylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of new materials with unique electronic properties, such as organic semiconductors.

    Chemical Sensors: Its thiol group makes it suitable for use in chemical sensors for detecting heavy metals and other analytes.

    Catalysis: It is explored as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 1-(4-Propylphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

1-(4-Propylphenyl)-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1H-tetrazole-5-thiol: Lacks the propyl group, leading to different solubility and reactivity.

    1-(4-Methylphenyl)-1H-tetrazole-5-thiol: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.

    1-(4-Chlorophenyl)-1H-tetrazole-5-thiol: The presence of a chlorine atom introduces different reactivity and potential biological activity.

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

1-(4-propylphenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C10H12N4S/c1-2-3-8-4-6-9(7-5-8)14-10(15)11-12-13-14/h4-7H,2-3H2,1H3,(H,11,13,15)

InChI Key

ZBXICRNUKNWKNL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N2C(=S)N=NN2

Origin of Product

United States

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